ロベリン硫酸塩

概要

説明

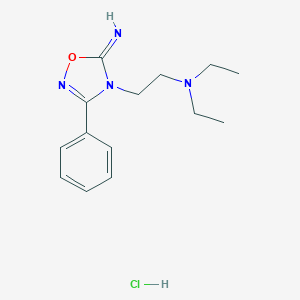

ロベリン硫酸塩は、インドタバコ植物(Lobelia inflata)の葉から得られるピペリジンアルカロイドです。 これは部分的なニコチン作動薬に分類され、催吐剤や呼吸刺激剤からタバコの喫煙中止剤に至るまで、長い治療の歴史があります 。 純粋な形で、ロベリン硫酸塩は水に自由に溶ける白色の無定形粉末です .

科学的研究の応用

Lobeline sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and studies . In biology, lobeline sulfate is studied for its effects on neurotransmitter systems, particularly its ability to inhibit nicotine-evoked dopamine release . In medicine, it has been investigated for its potential use in treating addictions, such as nicotine and methamphetamine addiction . Additionally, lobeline sulfate has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . In industry, it is used in the production of pharmaceuticals and other chemical products .

作用機序

ロベリン硫酸塩は、アルファ3ベータ2とアルファ4ベータ2の両方のニューロンニコチン受容体サブタイプにおいて強力なアンタゴニストとして作用することにより、その効果を発揮します 。 これは、ニコチン誘発ドーパミン放出と[3H]ニコチン結合を阻害し、ドーパミン機能を変更します 。 ロベリン硫酸塩は、シナプス前終末からドーパミンを放出しませんが、神経細胞内でドーパミンの代謝を誘発します 。 また、小胞モノアミン輸送体(VMAT2)と相互作用し、シナプス前終末内の貯蔵小胞からのドーパミン放出を促進します 。 このメカニズムにより、ロベリン硫酸塩は、アンフェタミンやメタンフェタミンなどの精神刺激薬の神経化学的および行動的影響を機能的に拮抗することができます .

類似化合物の比較

ロベリン硫酸塩は、ロベランやセダミンなどの他のピペリジンアルカロイドと構造的に似ています 。 これらの化合物は、薬理学的、物理化学的、および毒性学的特性が似ています 。 ロベリン硫酸塩は、ニコチン誘発ドーパミン放出を阻害する能力と、さまざまな依存症や神経系疾患の治療における潜在的な治療用途においてユニークです 。 他の類似化合物には、VMATやその他のタンパク質に対する相対的親和性が異なるが、生物学的効果が類似しているロベランや、エンドウ豆の苗のアミンオキシダーゼを阻害することが知られているセダミンなどがあります , and sedamine, which is known to inhibit pea seedlings amine oxidase .

Safety and Hazards

Ingestion of lobeline may cause nausea, vomiting, diarrhea, coughing, dizziness, visual disturbances, hearing disturbances, mental confusion, weakness, slowed heart rate, increased blood pressure, increased breathing rate, tremors, and seizures . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Despite the widespread use of ventilators, first-aid medicines such as nikethamide and lobeline have retired to second line, but as a nonselective antagonist with high affinity for a4b2 and a3b2 nicotinic acetylcholine receptors (nAChRs). In recent years, lobeline has shown great promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer disease and Parkinson disease .

生化学分析

Biochemical Properties

Lobeline sulfate interacts with various biomolecules, including enzymes and proteins. It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It also inhibits the reuptake of dopamine and serotonin .

Cellular Effects

Lobeline sulfate influences cell function by altering dopamine function. Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal . This can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of lobeline sulfate involves its interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). This interaction perturbs the fundamental mechanisms of dopamine storage and release .

Temporal Effects in Laboratory Settings

The effects of lobeline sulfate can change over time in laboratory settings. For example, different degrees of isomerization of lobeline injection have significant differences in respiratory excitatory effects .

Dosage Effects in Animal Models

The effects of lobeline sulfate vary with different dosages in animal models. For example, minimal effective intravenous doses range from 0.015 mg/kg body weight in horses to 0.1 mg/kg body weight in dogs .

Metabolic Pathways

Lobeline sulfate is involved in metabolic pathways related to dopamine metabolism. It inhibits dopamine uptake and promotes dopamine release, interacting with the vesicular monoamine transporter .

Transport and Distribution

It is known that lobeline sulfate can cross the blood-brain barrier .

Subcellular Localization

Given its interactions with neuronal nicotinic receptors and the vesicular monoamine transporter, it is likely to be found in regions of the cell where these components are localized .

準備方法

化学反応の分析

ロベリン硫酸塩は、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます 。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます 。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ロベリンの異性化は、シス異性体とトランス異性体の形成につながる可能性があり、温度とpHがこのプロセスの重要な要素として機能します .

科学研究の用途

ロベリン硫酸塩は、幅広い科学研究用途があります。 化学では、さまざまな化学反応や研究における試薬として使用されます 。 生物学では、ロベリン硫酸塩は、神経伝達物質系への影響、特にニコチン誘発ドーパミン放出を阻害する能力について研究されています 。 医学では、ニコチンやメタンフェタミン中毒などの依存症の治療における可能性について調査されてきました 。 さらに、ロベリン硫酸塩は、うつ病、アルツハイマー病、パーキンソン病などの精神的依存症や神経系疾患の治療薬として有望視されています 。 業界では、医薬品やその他の化学製品の製造に使用されています .

類似化合物との比較

Lobeline sulfate is structurally similar to other piperidine alkaloids, such as lobelane and sedamine . These compounds share similar pharmacological, physicochemical, and toxicological profiles . lobeline sulfate is unique in its ability to inhibit nicotine-evoked dopamine release and its potential therapeutic applications in treating various addictions and nervous system disorders . Other similar compounds include lobelane, which has similar biological effects but different relative affinities to VMAT and other proteins , and sedamine, which is known to inhibit pea seedlings amine oxidase .

特性

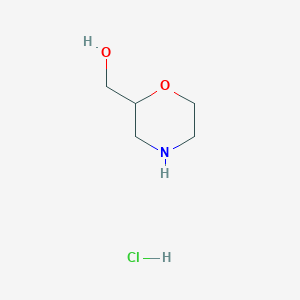

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lobeline sulfate involves the conversion of Lobeline into Lobeline hydrochloride, followed by the reaction with sulfuric acid to form Lobeline sulfate.", "Starting Materials": [ "Lobeline", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ { "Step 1": "Lobeline is dissolved in hydrochloric acid to form Lobeline hydrochloride.", "Chemical equation 1": "Lobeline + Hydrochloric acid → Lobeline hydrochloride" }, { "Step 2": "Sulfuric acid is added to the Lobeline hydrochloride solution, and the mixture is heated to form Lobeline sulfate.", "Chemical equation 2": "Lobeline hydrochloride + Sulfuric acid → Lobeline sulfate + Hydrochloric acid", "Step 3": "The Lobeline sulfate is then precipitated out of the solution by adding water and filtered to obtain the final product." } ] } | |

CAS番号 |

134-64-5 |

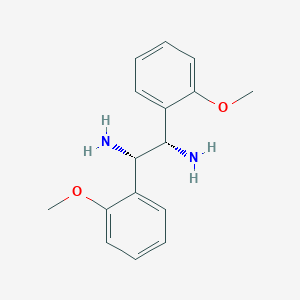

分子式 |

C22H29NO6S |

分子量 |

435.5 g/mol |

IUPAC名 |

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |

InChI |

InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t19-,20+,21-;/m0./s1 |

InChIキー |

BEDBXOIWRNCGAU-NFQNBQCWSA-N |

異性体SMILES |

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |

正規SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |

| 134-64-5 | |

ピクトグラム |

Acute Toxic |

同義語 |

Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。